molecular formula C5H11N3O B14888301 3-(Methylamino)azetidine-1-carboxamide

3-(Methylamino)azetidine-1-carboxamide

Cat. No.: B14888301
M. Wt: 129.16 g/mol
InChI Key: AOFSAUNKZWHBLP-UHFFFAOYSA-N
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Description

3-(Methylamino)azetidine-1-carboxamide is a nitrogen-containing heterocyclic compound It is part of the azetidine family, which is characterized by a four-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)azetidine-1-carboxamide typically involves the formation of the azetidine ring followed by functionalization. One common method involves the reaction of a suitable azetidine precursor with methylamine under controlled conditions. For example, the use of 3 equivalents of potassium carbonate as a base at 60°C for 3 hours in a solvent system of acetonitrile and methanol (9:1 ratio) can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the azetidine ring.

Scientific Research Applications

3-(Methylamino)azetidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylamino)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound’s azetidine ring is known for its ring strain, which makes it reactive under certain conditions. This reactivity allows it to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(Methylamino)azetidine-1-carboxamide can be compared with other azetidine derivatives:

  • 3-Ethylamino-azetidine-1-carboxylic acid tert-butyl ester
  • 3-Hydrazinocarbonyl-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 3-Thiocarbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester

These compounds share the azetidine ring structure but differ in their functional groups, which can significantly affect their chemical properties and applications. The unique combination of the methylamino group and the azetidine ring in this compound gives it distinct reactivity and potential for various applications .

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

3-(methylamino)azetidine-1-carboxamide

InChI

InChI=1S/C5H11N3O/c1-7-4-2-8(3-4)5(6)9/h4,7H,2-3H2,1H3,(H2,6,9)

InChI Key

AOFSAUNKZWHBLP-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)C(=O)N

Origin of Product

United States

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